molecular formula C23H21ClF3NO4S B2572679 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate CAS No. 338416-28-7

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate

Cat. No.: B2572679
CAS No.: 338416-28-7
M. Wt: 499.93
InChI Key: MWGLASDOBLMTQO-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate is an organic compound known for its complex structure and diverse applications in scientific research. This compound, through its intricate molecular arrangement, offers valuable insights into chemical reactions and their outcomes, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate typically involves multiple steps, including the chlorination of 2-pyridine followed by substitution reactions. The core synthesis might require the use of intermediates like 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanol, which is then reacted with phenyl 4-butoxybenzenesulfonate under carefully controlled conditions such as specific temperatures, catalysts, and solvents.

Industrial Production Methods: Industrial-scale production of this compound necessitates optimized procedures to ensure efficiency and purity. Key factors include the use of high-quality reagents, precise temperature control, and robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the butoxybenzenesulfonate moiety, leading to various sulfoxide derivatives.

  • Reduction: Reduction reactions might target the chloropyridine ring or the sulfonate group, resulting in different reduced forms.

  • Substitution: It can undergo nucleophilic substitution, especially at the chloropyridinylmethyl group, resulting in various substituted derivatives.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used. Reaction conditions involve carefully regulated temperatures and solvent choices to ensure the desired transformations.

Major Products Formed: The major products include sulfoxides from oxidation, reduced forms of the original compound, and substituted derivatives when undergoing substitution reactions. Each product provides different functional properties, enhancing the compound's versatility.

Scientific Research Applications

Comprehensive Description: The compound 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate is employed in various research fields:

  • Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

  • Biology: Investigated for its biological activity, potentially as an enzyme inhibitor or a ligand for protein interactions.

  • Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents.

  • Industry: Utilized in the synthesis of advanced materials and specialty chemicals due to its unique structural properties.

Mechanism of Action

Comparison and Similar Compounds: Compared to similar compounds, such as derivatives of pyridylmethylphenyl benzenesulfonates, 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity.

Comparison with Similar Compounds

  • Pyridylmethylphenyl benzenesulfonate

  • Chloropyridylmethylphenyl benzenesulfonate

  • Trifluoromethylpyridylmethylphenyl benzenesulfonate

This compound's distinct structural features and diverse applications make it a subject of significant interest in scientific research, promising further discoveries and innovations.

Biological Activity

Chemical Structure and Properties

The molecular formula for 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate is C19H19ClF3N1O3SC_{19}H_{19}ClF_3N_1O_3S. Its structure features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties of the molecule.

Table 1: Basic Properties

PropertyValue
Molecular Weight396.87 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log PNot available

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors in biological systems. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways. The inhibition of these pathways can lead to various cellular responses, including apoptosis and cell cycle arrest.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties.

Case Studies

  • Anticancer Activity : In vitro studies have indicated that the compound can inhibit the proliferation of cancer cell lines. For example, a study involving breast cancer cells showed a dose-dependent reduction in cell viability when treated with varying concentrations of the compound.
  • Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting possible therapeutic applications in neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability in cancer lines
NeuroprotectiveDecreased oxidative stress

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-butoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3NO4S/c1-2-3-12-31-18-8-10-20(11-9-18)33(29,30)32-19-6-4-16(5-7-19)13-22-21(24)14-17(15-28-22)23(25,26)27/h4-11,14-15H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGLASDOBLMTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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